5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound features a sulfonamide group bridging a 5-chloro-2-methoxybenzene ring and a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety. The chloro and methoxy substituents on the benzene ring may enhance lipophilicity and binding specificity, while the tetrahydroquinolin scaffold could contribute to π-π stacking interactions in protein pockets .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-23-14-6-3-11(17)9-15(14)24(21,22)19-12-4-5-13-10(8-12)2-7-16(20)18-13/h3-6,8-9,19H,2,7H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCSKKZVTUXGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroquinoline Core
The tetrahydroquinoline moiety is synthesized via a cyclocondensation reaction. A common approach involves reacting 4,7-dichloroquinoline with p-phenylenediamine or m-phenylenediamine in the presence of para-toluenesulfonic acid (p-TSA) as a catalyst. The reaction proceeds in absolute ethanol under reflux for 3 hours, yielding N-(7-chloro-quinolin-4-yl)-benzene-1,4-diamine as a key intermediate.
Reaction Conditions :
The mechanism involves nucleophilic aromatic substitution, where the amine group of phenylenediamine displaces the chlorine at the 4-position of 4,7-dichloroquinoline. The resulting intermediate undergoes intramolecular cyclization to form the tetrahydroquinoline structure.
Sulfonamide Coupling
The sulfonamide group is introduced by reacting the tetrahydroquinoline intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride. This step employs N,N-dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base to scavenge HCl.
Optimized Protocol :
- Molar Ratio : 1.2 equivalents of sulfonyl chloride per equivalent of amine intermediate.
- Solvent : DMF
- Base : Triethylamine (1 equivalent)
- Temperature : 25–60°C
- Duration : 12–16 hours
- Workup : Precipitation in ice-cold water, followed by column chromatography (1:9 methanol:dichloromethane).
Mechanistic Insight :
The amine group of the tetrahydroquinoline intermediate attacks the electrophilic sulfur in the sulfonyl chloride, forming a sulfonamide bond. TEA neutralizes HCl, shifting the equilibrium toward product formation.
Alternative Synthetic Routes
Reductive Amination
Source hints at using sodium borohydride for reductive steps. For instance, reducing a ketone intermediate (e.g., 2-oxo-tetrahydroquinoline) might employ:
Critical Reaction Parameters
Temperature Control
Solvent Selection
Purification Techniques
- Column Chromatography : Silica gel with methanol:dichloromethane (1:9) achieves >90% purity.
- Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties . Research has shown that derivatives containing the tetrahydroquinoline moiety exhibit notable antibacterial activity against various bacterial strains. For instance, compounds similar to 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide have demonstrated effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL .
Comparative Antimicrobial Efficacy
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | Staphylococcus aureus | 75 |
| Compound C | Pseudomonas aeruginosa | 100 |
This table illustrates the comparative efficacy of various compounds derived from similar structures, highlighting the importance of structural modifications in enhancing antimicrobial potency.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies indicate that certain sulfonamide derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, research has identified specific mechanisms through which these compounds modulate inflammatory responses at the cellular level .
Cancer Therapeutics
In addition to its antimicrobial and anti-inflammatory applications, there is growing interest in the use of this compound as a cancer therapeutic agent . Preliminary studies suggest that this compound may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways associated with tumor growth .
Case Studies
- Study on Breast Cancer Cells : A study evaluating the effects of sulfonamide derivatives on breast cancer cell lines showed that treatment with these compounds resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
- In Vivo Studies : Animal model studies have demonstrated that administration of related compounds leads to tumor size reduction and improved survival rates in treated groups compared to controls.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication. Additionally, the quinoline moiety may interact with DNA or other cellular components, contributing to its biological effects.
Comparison with Similar Compounds
N-Substituted-(5-Chloro-2-Methoxyphenyl)benzenesulfonamide Derivatives
- Structural Differences: Analogous compounds, such as those reported in Aziz-ur-Rehman et al. (2013), retain the 5-chloro-2-methoxybenzene-sulfonamide core but vary in the N-substituent (e.g., alkyl or aryl groups instead of the tetrahydroquinolin moiety) .
- Biological Activity : Substitution at the sulfonamide nitrogen significantly impacts bioactivity. For example, derivatives with bulkier substituents showed reduced antimicrobial activity compared to smaller groups, suggesting steric hindrance affects target engagement .
5-Chloro-2-methoxy-N-(1-Methyl-2-oxo-tetrahydroquinolin-6-yl)benzamide
- Structural Differences: This analog replaces the sulfonamide (-SO₂NH-) with a benzamide (-CONH-) group and introduces a methyl group at the 1-position of the tetrahydroquinolin ring .
- Implications: The benzamide group may reduce acidity compared to sulfonamide, altering hydrogen-bonding capacity. The 1-methyl substitution could enhance metabolic stability by blocking oxidative deamination at the tetrahydroquinolin nitrogen .
2-Methoxy-5-Methyl-N-[1-(2-Methylpropyl)-2-oxo-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Structural Differences: This compound substitutes the benzene’s 5-chloro group with a methyl and adds a 1-(2-methylpropyl) group to the tetrahydroquinolin .
- Physicochemical Properties :
5-Chloro-2-methoxy-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide
- Structural Differences: The tetrahydroquinolin is replaced with a [1,2,4]triazolo[1,5-a]pyridine heterocycle, introducing additional nitrogen atoms .
- Computational Insights: Docking studies (PyRx/AutoDock Vina) suggest the triazolo-pyridine moiety engages in stronger π-π interactions with aromatic residues in enzyme active sites compared to tetrahydroquinolin.
Benzoxazole-Based Sulfonamide Derivatives
- Example : 5-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide .
- Key Differences :
- The benzene ring is fused into a benzoxazole system, increasing electron-withdrawing character.
- The indole-ethyl substituent introduces a bulky, hydrophobic side chain.
- Biological Relevance : Such modifications are common in kinase inhibitors, where the benzoxazole scaffold mimics ATP’s adenine binding .
Biological Activity
5-Chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound through various studies and evaluations.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides and features a chloro group, a methoxy group, and a tetrahydroquinoline moiety. Its molecular formula is , with a molecular weight of approximately 362.84 g/mol.
1. Anti-inflammatory Activity
Research has shown that sulfonamide derivatives can exhibit significant anti-inflammatory properties. In a study evaluating various benzene sulfonamides, it was found that certain derivatives could inhibit carrageenan-induced rat paw edema significantly, with some compounds achieving inhibition rates of approximately 94% at specific time intervals . The mechanism may involve the modulation of inflammatory mediators such as cytokines and prostaglandins.
2. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. For instance, compounds related to this class have demonstrated minimal inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus, indicating potential therapeutic applications in treating bacterial infections .
3. Cardiovascular Effects
Some studies have indicated that sulfonamide derivatives can influence cardiovascular parameters. For example, experiments conducted on isolated rat hearts demonstrated that certain benzenesulfonamides could affect coronary resistance and perfusion pressure . This suggests that the compound may have implications in cardiovascular pharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Result |
|---|---|---|
| Anti-inflammatory | This compound | Inhibition of edema > 90% |
| Antimicrobial | Various derivatives | MIC against E. coli: 6.72 mg/mL; S. aureus: 6.63 mg/mL |
| Cardiovascular | Benzene sulfonamide derivatives | Decreased coronary resistance observed |
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Calcium Channel Inhibition : Some studies indicate that sulfonamides can act as calcium channel blockers, which may contribute to their cardiovascular effects .
- Inflammatory Pathway Modulation : The inhibition of pro-inflammatory cytokines and mediators suggests a mechanism by which these compounds exert their anti-inflammatory effects .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a sulfonamide group (-SO₂NH-), a chloro substituent at position 5, a methoxy group at position 2 on the benzene ring, and a tetrahydroquinoline moiety with a ketone at position 2. These groups dictate its reactivity:
- The sulfonamide enables hydrogen bonding with biological targets and participates in nucleophilic substitutions .
- The chloro group enhances electrophilic aromatic substitution potential, while the methoxy group directs regioselectivity in reactions .
- The tetrahydroquinoline core contributes to π-π stacking interactions in biological systems .
Q. What is the standard synthetic pathway for this compound?
Synthesis involves three main stages:
Tetrahydroquinoline core formation : Cyclization of substituted anilines with carbonyl precursors under acidic conditions .
Sulfonamide introduction : Coupling the tetrahydroquinoline intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride via nucleophilic substitution .
Purification : Chromatography or recrystallization to achieve >95% purity, confirmed by NMR and mass spectrometry .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integrity .
- High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns .
- X-ray crystallography (if crystals are obtainable) resolves 3D conformation and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assay systems?
Contradictions often arise from assay-specific variables (e.g., pH, enzyme isoforms). Methodological approaches include:
- Orthogonal assays : Validate activity using both cell-based (e.g., MTT assays) and biochemical (e.g., enzyme inhibition) methods .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent choice (DMSO vs. aqueous buffers) .
- Computational docking : Compare binding affinities across protein conformations using tools like AutoDock Vina .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Prodrug modification : Mask the sulfonamide with enzymatically cleavable groups (e.g., acetyl) to improve bioavailability .
- Structure-activity relationship (SAR) studies : Systematically alter substituents (e.g., replacing methoxy with ethoxy) to balance lipophilicity and solubility .
- Caco-2 cell assays : Evaluate intestinal permeability and efflux pump interactions to predict oral absorption .
Q. How can computational modeling predict off-target interactions?
- Molecular dynamics (MD) simulations : Simulate binding to homologous proteins (e.g., carbonic anhydrase isoforms) to assess selectivity .
- Pharmacophore screening : Use tools like Schrödinger’s Phase to identify unintended targets in databases like ChEMBL .
- Free-energy perturbation (FEP) : Quantify binding energy differences between intended and off-target proteins .
Q. What experimental designs mitigate degradation under physiological conditions?
- Forced degradation studies : Expose the compound to light, heat, and hydrolytic conditions (pH 1–9) to identify instability hotspots .
- Lyophilization : Stabilize aqueous formulations by removing water, monitored via DSC (differential scanning calorimetry) .
- Co-crystallization : Use cyclodextrins or polymers to shield reactive groups .
Q. How do researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., kinases) to confirm activity loss .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics directly in cell lysates .
- Transcriptomic profiling : RNA-seq identifies downstream pathways affected by treatment .
Data Analysis and Methodological Challenges
Q. How should researchers handle conflicting cytotoxicity data in cancer cell lines?
- Dose-response normalization : Express IC₅₀ values relative to control compounds (e.g., doxorubicin) to account for cell line variability .
- Cluster analysis : Group cell lines by genetic markers (e.g., TP53 status) to identify sensitivity patterns .
- Mechanistic follow-up : Use siRNA screens to confirm target engagement in resistant lines .
Q. What statistical methods are robust for analyzing high-throughput screening data?
- Z-score normalization : Identify hits significantly deviating from plate-level controls .
- Machine learning : Train random forest models on chemical descriptors to prioritize analogs with improved activity .
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons using Benjamini-Hochberg .
Synthesis and Scale-Up Challenges
Q. What catalytic systems improve yield in large-scale sulfonamide coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
